molecular formula C5H8O3S2 B1265919 Carboxymethyl ethylxanthate CAS No. 25554-84-1

Carboxymethyl ethylxanthate

Cat. No.: B1265919
CAS No.: 25554-84-1
M. Wt: 180.2 g/mol
InChI Key: CZLONQRTHUAGMG-UHFFFAOYSA-N
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Description

Carboxymethyl ethylxanthate is an organosulfur compound with the molecular formula C5H8O3S2. It is a derivative of xanthic acid, where the ethyl group is attached to the oxygen atom and the carboxymethyl group is attached to the sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

Carboxymethyl ethylxanthate has a wide range of applications in scientific research:

Mechanism of Action

Mode of Action

It is known that xanthates, a group of chemicals to which carboxymethyl ethylxanthate belongs, can react with certain compounds in their environment . For instance, they can interact with cumene hydroperoxide, leading to the formation of an intermediate product that actively decomposes the hydroperoxide . This suggests that this compound may have a similar mode of action, but more research is needed to confirm this.

Biochemical Pathways

For instance, they can interact with certain compounds in their environment, leading to the formation of intermediate products . These interactions could potentially affect various biochemical pathways, but more research is needed to identify the specific pathways affected by this compound.

Result of Action

It is known that xanthates can interact with certain compounds in their environment, leading to the formation of intermediate products . These interactions could potentially have various molecular and cellular effects, but more research is needed to identify the specific effects of this compound’s action.

Action Environment

The action environment of this compound refers to the conditions under which the compound exerts its effects. This includes factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

Carboxymethyl cellulose (CMC) is one of the most promising cellulose derivatives. Due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, low-cost synthesis process, and likewise many contrasting aspects, it is now widely used in various advanced application fields . Future research could guide researchers working in this prominent field .

Biochemical Analysis

Biochemical Properties

Carboxymethyl ethylxanthate plays a significant role in biochemical reactions, particularly in the mining industry where it acts as a flotation agent. It interacts with various enzymes and proteins, facilitating the separation of metal ores from their respective minerals . The compound’s interaction with biomolecules is primarily through its sulfur-containing groups, which form strong bonds with metal ions, aiding in the flotation process.

Cellular Effects

This compound has been observed to influence various cellular processes. It can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that xanthates, including this compound, can affect the gut microbiome and potentially increase the risk of chronic intestinal inflammation . This indicates that the compound can have significant effects on cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions and other biomolecules. The compound’s sulfur groups bind to metal ions, forming stable complexes that facilitate the flotation process in mining . Additionally, this compound can inhibit or activate enzymes involved in metal ion transport and metabolism, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at high pH levels but rapidly hydrolyzes below pH 9 . This stability is crucial for its effectiveness as a flotation agent. Long-term studies have shown that this compound can accumulate in aquatic plant tissues, leading to toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is relatively non-toxic, but at higher doses, it can cause significant toxicity. For example, the LD50 for potassium ethyl xanthate, a related compound, is 103 mg/kg in rats . This indicates that this compound can have toxic effects at high doses, necessitating careful dosage management in practical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion transport and metabolism. The compound interacts with enzymes and cofactors that facilitate the binding and transport of metal ions . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . This transport is crucial for its effectiveness as a flotation agent, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s sulfur groups and other functional groups can direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its role in metal ion transport and metabolism, as it ensures that the compound interacts with the appropriate biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyl ethylxanthate can be synthesized through the reaction of ethyl alcohol with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at a temperature range of 0-30°C in a solvent like tetrahydrofuran. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at controlled temperatures. The reaction mixture is then subjected to desolvation to obtain the xanthate compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Carboxymethyl ethylxanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethyl dixanthogen disulfide.

    Hydrolysis: In acidic conditions, it hydrolyzes to produce ethyl alcohol and carbon disulfide.

    Substitution: It can react with alkyl and aryl halides to form xanthate esters.

Common Reagents and Conditions:

    Oxidation: Requires oxygen and water.

    Hydrolysis: Requires an acidic medium.

    Substitution: Requires alkyl or aryl halides.

Major Products:

    Oxidation: Diethyl dixanthogen disulfide.

    Hydrolysis: Ethyl alcohol and carbon disulfide.

    Substitution: Xanthate esters.

Comparison with Similar Compounds

Carboxymethyl ethylxanthate can be compared with other xanthate compounds such as:

  • Sodium ethyl xanthate
  • Potassium ethyl xanthate
  • Potassium isopropyl xanthate
  • Sodium isobutyl xanthate
  • Potassium amyl xanthate

Uniqueness: this compound is unique due to the presence of the carboxymethyl group, which enhances its solubility and reactivity compared to other xanthates. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

IUPAC Name

2-ethoxycarbothioylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLONQRTHUAGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180251
Record name Carboxymethyl ethylxanthate
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Molecular Weight

180.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25554-84-1
Record name 2-[(Ethoxythioxomethyl)thio]acetic acid
Source CAS Common Chemistry
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Record name Carboxymethyl ethylxanthate
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Record name Carboxymethyl ethylxanthate
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Record name Carboxymethyl ethylxanthate
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Record name ((Ethoxythiomethyl)thio)acetic acid
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Record name CARBOXYMETHYL ETHYLXANTHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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